

An In-depth Technical Guide on the Chemical Properties of (1-Isothiocyanatoethyl)benzene

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Compound of Interest

Compound Name: (1-Isothiocyanatoethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isothiocyanatoethyl)benzene, also known as α -methylbenzyl isothiocyanate, is an aromatic isothiocyanate with the chemical formula C_9H_9NS . As a member of the isothiocyanate class of compounds, which are known for their presence in cruciferous vegetables and their diverse biological activities, **(1-isothiocyanatoethyl)benzene** holds potential for investigation in various scientific fields, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on presenting data in a structured and accessible format for scientific professionals.

Chemical and Physical Properties

(1-Isothiocyanatoethyl)benzene is a chiral compound existing as (R)- and (S)-enantiomers. The majority of commercially available data pertains to these individual enantiomers.

General Properties

Property	Value	Reference
Molecular Formula	C_9H_9NS	
Molecular Weight	163.24 g/mol	[1]

Physical Properties of Enantiomers

Property	(R)-(1-Isothiocyanatoethyl)benzene	(S)-(1-Isothiocyanatoethyl)benzene
Appearance	Very Deep Yellow Liquid	-
Boiling Point	126 °C	246.4 °C at 760 mmHg
Density	1.06 g/mL	1.06 g/mL
Refractive Index	1.5810	1.581
Solubility	Soluble in DMSO	-
Storage	2-8°C	2-8°C

Spectroscopic Data

Detailed spectroscopic data for **(1-Isothiocyanatoethyl)benzene** is limited in publicly accessible databases. However, mass spectrometry data is available, and general characteristics of isothiocyanate spectra can be inferred.

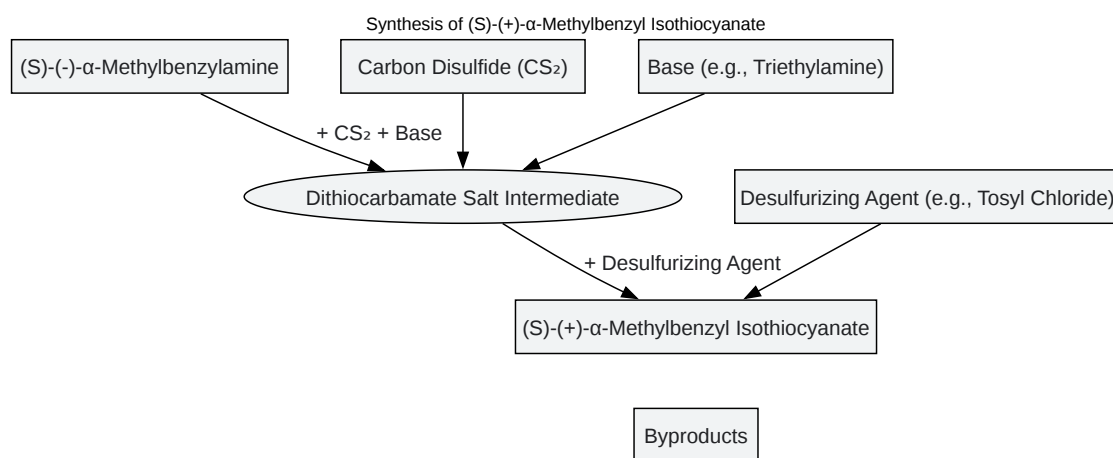
- **Mass Spectrometry:** The NIST WebBook provides the mass spectrum for L- α -Methylbenzyl isothiocyanate (the (S)-enantiomer), which can be accessed for detailed fragmentation analysis.[\[2\]](#)
- **Infrared (IR) Spectroscopy:** The NIST WebBook also contains an IR spectrum of L- α -Methylbenzyl isothiocyanate.[\[2\]](#) Isothiocyanates typically exhibit a strong, characteristic absorption band for the -N=C=S group in the region of 2050-2150 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific spectra for **(1-Isothiocyanatoethyl)benzene** are not readily available, the ^{13}C NMR signal for the isothiocyanate carbon is often broad and may be difficult to observe due to the quadrupolar relaxation of the nitrogen atom.[\[3\]](#)

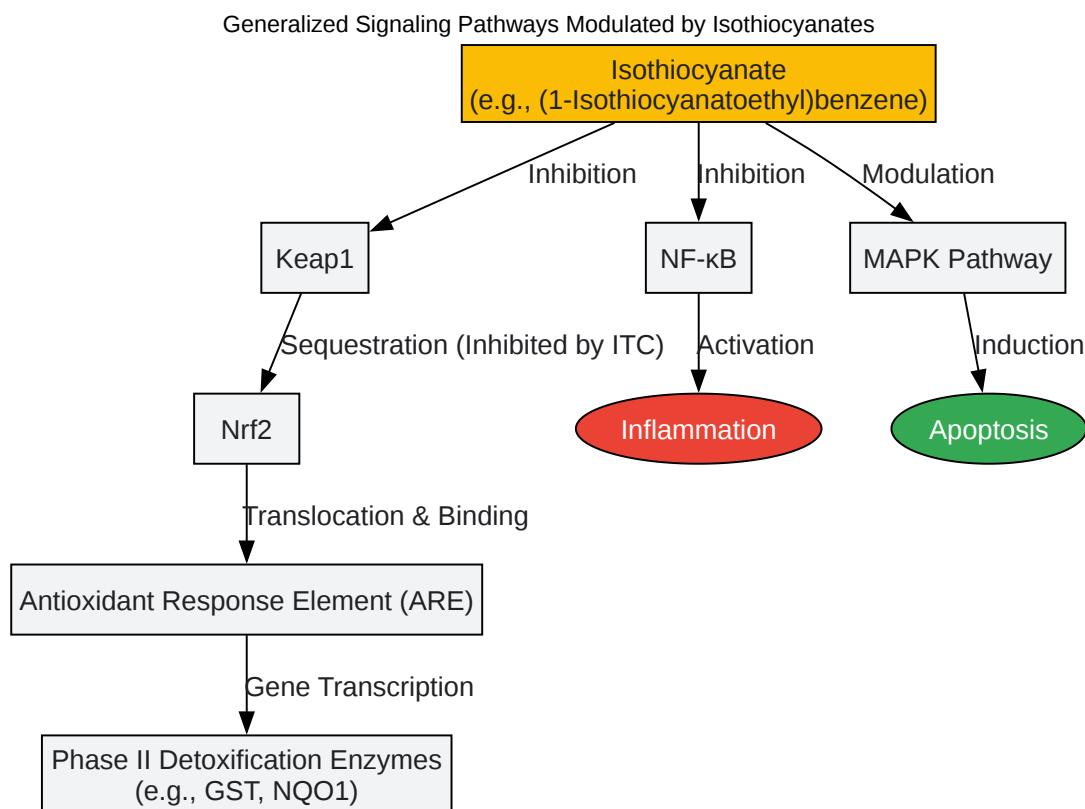
Experimental Protocols

Synthesis of (S)-(+)- α -Methylbenzyl Isothiocyanate

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.

Reaction Scheme:





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References

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- 2. L- α -Methylbenzyl isothiocyanate [webbook.nist.gov]
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